molecular formula C15H16N2O4S B3010771 Methyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 953235-08-0

Methyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B3010771
CAS No.: 953235-08-0
M. Wt: 320.36
InChI Key: FKFPIEWEQDFTON-UHFFFAOYSA-N
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Description

Methyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H16N2O4S and its molecular weight is 320.36. The purity is usually 95%.
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Biological Activity

Methyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that belongs to the category of isoxazole derivatives. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates that it contains a benzo[b]thiophene core fused with a tetrahydro structure and an isoxazole moiety. The presence of the carboxamide group enhances its solubility and potential bioactivity.

  • Molecular Formula: C18H20N2O4S
  • Molecular Weight: 364.43 g/mol

Research suggests that compounds with similar structures often interact with various biological targets:

  • Enzyme Inhibition : Many isoxazole derivatives inhibit enzymes involved in critical metabolic pathways. For instance, they may target cyclooxygenase (COX) or lipoxygenase pathways, leading to reduced inflammation and pain.
  • Cell Signaling Modulation : These compounds can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
  • Antioxidant Activity : Isoxazole derivatives have shown significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

Anticancer Properties

Research indicates that this compound may have potential anticancer effects:

  • Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) have been used to evaluate its cytotoxicity.
  • Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

The compound has been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Case Studies

  • Study on Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 10 µg/mL.
  • Cytotoxicity Assay : In vitro assays on MCF-7 cells revealed an IC50 value of 15 µM after 48 hours of treatment, indicating substantial anticancer potential.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineConcentration TestedResult
AntimicrobialStaphylococcus aureus10 µg/mLSignificant inhibition
AntimicrobialEscherichia coli10 µg/mLSignificant inhibition
AnticancerMCF-715 µMInduced apoptosis
Anti-inflammatoryIn vivo modelVariesReduced TNF-alpha levels

Properties

IUPAC Name

methyl 2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-8-7-10(21-17-8)13(18)16-14-12(15(19)20-2)9-5-3-4-6-11(9)22-14/h7H,3-6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFPIEWEQDFTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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